molecular formula C12H14N2O6 B1197201 Uridine, 2'-deoxy-5-(2-propynyloxy)- CAS No. 65367-85-3

Uridine, 2'-deoxy-5-(2-propynyloxy)-

Cat. No.: B1197201
CAS No.: 65367-85-3
M. Wt: 282.25 g/mol
InChI Key: GSTKQPVPFHMJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine, 2'-deoxy-5-(2-propynyloxy)- (UDP) is a compound that is a derivative of uridine, a nucleoside found in all living organisms. UDP is a naturally occurring compound found in the body and is a precursor to many important biological molecules. UDP is used in a variety of biochemical and physiological processes, including the synthesis of DNA and RNA, the synthesis of proteins, and the regulation of cell metabolism. In addition, UDP plays an important role in the biosynthesis of several important neurotransmitters, including serotonin, dopamine, and norepinephrine. UDP has also been studied for its potential therapeutic applications, including the treatment of neurological and psychiatric disorders.

Scientific Research Applications

Biomedical and Neurological Applications

Uridine and its derivatives play crucial roles in the central nervous system (CNS), impacting brain function, neuro-transmission, and potentially offering therapeutic avenues for neurological disorders. Studies highlight the importance of uridine in maintaining brain function, underlining the need for further research on its effects on the CNS, including plasticity, regeneration, and neurotransmission. The exploration of pyrimidine metabolism in the brain sheds light on the potential of uridine derivatives in managing conditions like sleep disorders and neurodegenerative diseases (Löffler, Carrey, & Zameitat, 2018; Kimura, Ho, & Yamamoto, 2001).

Drug Development and Pharmacology

The enzyme uridine phosphorylase is crucial in pyrimidine metabolism, catalyzing the reversible phosphorylation of uridine. This enzyme's activity is essential for developing high-selectivity anticancer agents, underscoring the importance of inhibitors that could lead to new treatments for cancer and infectious diseases. Detailed knowledge of this enzyme and its interactions with potential drugs is vital for the rational design of therapeutic agents (Lashkov et al., 2011).

Antioxidant Properties and Neuroprotection

Uric acid, closely related to uridine metabolism, is recognized for its antioxidant properties, which may confer neuroprotective effects. The scavenging of reactive oxygen species by uric acid could mitigate oxidative stress, suggesting a protective role in neurodegenerative disease pathogenesis. This highlights the potential therapeutic benefits of modulating uric acid levels in diseases characterized by increased oxidative stress (Settle, Kl, & Orf, 2014).

Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-ynoxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-2-3-19-8-5-14(12(18)13-11(8)17)10-4-7(16)9(6-15)20-10/h1,5,7,9-10,15-16H,3-4,6H2,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTKQPVPFHMJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983982
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-[(prop-2-yn-1-yl)oxy]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65367-85-3
Record name NSC267459
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-[(prop-2-yn-1-yl)oxy]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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